2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O5S/c1-31-17-8-9-18(32-2)20-19(17)25-22(33-20)26(12-13-5-3-4-10-24-13)21(28)15-11-14(27(29)30)6-7-16(15)23/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAAKIOIRXHDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiazole derivative using a mixture of concentrated sulfuric acid and nitric acid.
Chlorination: The chlorination of the benzothiazole derivative can be achieved using thionyl chloride or phosphorus pentachloride.
Coupling with Pyridine Derivative: The final step involves the coupling of the chlorinated benzothiazole derivative with a pyridine derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Heterocyclic Moieties: The target compound’s benzothiazole ring (vs.
- Nitro Group : Present in both the target compound and nitazoxanide, this group is critical for electron-deficient interactions in enzyme inhibition .
Crystallographic and Physicochemical Properties
Crystallographic studies on analogs (e.g., ’s compound) reveal intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O) that stabilize crystal packing . The target compound’s methoxy and nitro groups may form similar interactions, though the pyridinylmethyl group could introduce novel packing motifs. SHELX software, widely used for refining such structures , would be essential for resolving its conformational details.
Research Findings and Implications
- Enhanced Binding Affinity : The benzothiazole ring and pyridinylmethyl group may synergistically improve target binding compared to thiazole-only analogs.
- Solubility Considerations : Methoxy groups could counterbalance the lipophilicity of the nitro and chloro substituents, optimizing logP values for drug-likeness.
Biological Activity
The compound 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide represents a unique class of benzothiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Characteristics
- Chemical Formula : C19H19ClN4O3S
- Molecular Weight : 404.90 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a benzothiazole core with additional functional groups, including a nitro group and a pyridine moiety. This structural diversity is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the nitro group in the structure is particularly noteworthy as it has been associated with enhanced antibacterial activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| This compound | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research suggests that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of cell cycle progression.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those of standard chemotherapeutics.
The proposed mechanism involves the interaction of the compound with specific molecular targets within the cell. For example:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication or repair.
- Induction of Oxidative Stress : The nitro group can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) may alter signaling pathways related to cell survival and proliferation.
Recent Advances
Recent literature highlights ongoing research into the synthesis and biological evaluation of benzothiazole derivatives. A review article noted that compounds with similar structures have shown promising results in preclinical trials for tuberculosis treatment, suggesting potential applications beyond cancer therapy.
Table 2: Summary of Recent Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide?
- Methodology : A two-step approach is common:
Amide coupling : React 4,7-dimethoxy-1,3-benzothiazol-2-amine with 2-chloro-5-nitrobenzoyl chloride in pyridine under nitrogen to form the primary amide bond .
N-Alkylation : Introduce the pyridin-2-ylmethyl group via nucleophilic substitution using a base like K₂CO₃ in DMF at 60–80°C .
- Optimization : Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). Crystallization from methanol improves purity .
Q. How can the structure and purity of this compound be validated?
- Analytical techniques :
- Single-crystal X-ray diffraction to confirm molecular geometry and hydrogen-bonding networks (e.g., N–H···N interactions) .
- Spectroscopy : IR for amide C=O stretch (~1680 cm⁻¹), ¹H/¹³C NMR for aromatic proton environments, and HRMS for molecular ion verification .
- Elemental analysis (C, H, N, S) to confirm stoichiometry .
Q. What are the preliminary biological targets for this compound?
- Hypothesis : Structural analogs (e.g., nitazoxanide derivatives) inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism .
- Screening : Test against Clostridium spp. or Giardia cultures using ATP depletion assays. Compare IC₅₀ values with known PFOR inhibitors .
Advanced Research Questions
Q. How do steric and electronic effects of the pyridin-2-ylmethyl group influence binding affinity?
- Experimental design :
- Analog synthesis : Replace pyridin-2-ylmethyl with bulkier (e.g., quinolinyl) or electron-deficient (e.g., nitro-substituted) groups.
- Docking studies : Use PFOR crystal structures (PDB: 2X9X) to model interactions.
- Activity correlation : Compare inhibition kinetics (Kᵢ) with computational binding energies .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Case example : If one study reports antibacterial activity but another does not:
Replicate conditions : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and culture medium (e.g., Mueller-Hinton II agar).
Control for solubility : Use DMSO concentrations ≤1% and confirm compound stability via HPLC .
Multi-assay validation : Combine MIC assays with time-kill curves and transcriptomic profiling .
Q. How can environmental persistence and degradation pathways be studied?
- Protocol :
Hydrolysis : Incubate compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS.
Photolysis : Expose to UV-A (365 nm) and quantify nitro group reduction products (e.g., amine derivatives) .
Ecotoxicology : Assess acute toxicity in Daphnia magna (LC₅₀) and bioaccumulation potential (log Kow) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
